An In-depth Technical Guide to O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt
An In-depth Technical Guide to O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt
This guide provides a comprehensive technical overview of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, a stable isotope-labeled compound of significant interest to researchers in agrochemistry, toxicology, and drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights and methodologies to empower scientific investigation.
Introduction: The Significance of Isotopic Labeling in Phosphorothioate Research
O,O-Dimethyl Phosphorothionate and its derivatives are a class of organophosphorus compounds with widespread use, most notably as insecticides.[1][2] Understanding their metabolic fate, environmental persistence, and mechanisms of action is of paramount importance for ensuring human and environmental safety, as well as for the development of new, more effective, and safer agrochemicals.
The introduction of stable isotopes, such as Carbon-13 (¹³C), into the molecular structure of these compounds provides a powerful tool for researchers.[3] O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, with two of its carbon atoms replaced by ¹³C, serves as an invaluable internal standard for quantitative analysis and as a tracer in metabolic studies.[4] The known mass shift allows for its unambiguous detection and differentiation from its unlabeled counterpart in complex biological and environmental matrices.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is fundamental for its effective use in research.
Core Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt | [1][5] |
| Synonyms | Phosphorothioic Acid O,O-Dimethyl Ester-¹³C₂ Ammonium Salt; Ammonium O,O-Dimethyl Phosphorothioate-¹³C₂ | [1][2] |
| CAS Number | 1330052-30-6 | [1][5] |
| Molecular Formula | ¹³C₂H₁₀NO₃PS | [1] |
| Molecular Weight | 161.13 g/mol | [1] |
| Appearance | Off-white solid (unlabeled is a colorless crystal) | [2] |
| Solubility | The unlabeled ammonium salt is soluble in water. | [2] |
Spectroscopic Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons, arising from coupling to the phosphorus atom. The ¹³C labeling will introduce additional complexity, with the protons on the labeled carbons exhibiting a larger one-bond ¹³C-¹H coupling constant.
-
¹³C NMR: The carbon NMR spectrum will display a single resonance for the two equivalent ¹³C-labeled methyl carbons. This signal will appear as a doublet due to coupling with the phosphorus atom. The chemical shift will be in the typical range for methoxy groups attached to a phosphorus atom.
-
³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[6] It will exhibit a single resonance, and the chemical shift will be indicative of the phosphorothionate moiety. The signal will be split into a septet due to coupling with the six equivalent methyl protons. The presence of the two ¹³C atoms will result in additional, smaller couplings. The typical chemical shift range for dialkyl phosphorothioates is between 50 and 70 ppm.
Mass Spectrometry (MS):
Mass spectrometry is a critical technique for confirming the identity and isotopic enrichment of the labeled compound.
-
Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 162.0. In negative ion mode, the deprotonated phosphorothioate anion would be observed at m/z 143.0.
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions. Based on studies of similar compounds, major fragments would likely include the loss of methanol ([M+H - CH₃OH]⁺) and the formation of ions such as [(¹³CH₃O)₂PS]⁺ and [(¹³CH₃O)₂PO]⁺.[7]
Synthesis of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt
The synthesis of isotopically labeled compounds requires careful planning to ensure efficient incorporation of the label from commercially available starting materials.[3][8] While a specific protocol for the ¹³C₂ labeled dimethyl phosphorothionate ammonium salt is not detailed in the literature, a general and robust method for the synthesis of O,O'-dialkyl thiophosphate ammonium salts can be adapted.[9][10]
Conceptual Synthetic Pathway
The synthesis would likely proceed through the reaction of a ¹³C-labeled methanol with a suitable phosphorus-sulfur reagent, followed by neutralization with ammonia. A plausible synthetic route is outlined below:
Caption: Conceptual synthetic pathway for O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt.
Generalized Experimental Protocol
This protocol is based on the synthesis of the unlabeled diethyl analogue and should be optimized for the specific ¹³C-labeled starting materials.
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Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with phosphorus pentasulfide (P₂S₅).
-
Addition of ¹³C-Methanol: ¹³C-Methanol is added dropwise to the stirred suspension of P₂S₅ at a controlled temperature. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by TLC or ³¹P NMR until the starting P₂S₅ is consumed.
-
Workup: The reaction mixture is cooled, and the crude O,O-dimethyl dithiophosphoric acid-¹³C₂ is isolated.
-
Neutralization: The crude acid is dissolved in a suitable solvent and neutralized by the slow addition of an aqueous or alcoholic solution of ammonia.
-
Isolation and Purification: The resulting O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is isolated by filtration or evaporation of the solvent and can be further purified by recrystallization.
Stability, Reactivity, and Safe Handling
Stability and Storage
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Hygroscopicity: The unlabeled ammonium salt is known to be deliquescent, meaning it readily absorbs moisture from the air.[2] Therefore, the ¹³C₂ labeled salt should be stored in a tightly sealed container in a desiccator.
-
Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[2]
-
pH and Desulfurization: Phosphorothioates can undergo desulfurization (loss of the sulfur atom) under certain conditions, particularly at elevated temperatures and in the presence of some metals.[11] They are also susceptible to hydrolysis under strongly acidic or basic conditions.
Reactivity Profile
The phosphorothioate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms. However, in reactions with soft electrophiles, such as alkyl halides, S-alkylation is strongly favored over O-alkylation.[9][10] This reactivity is a key consideration in the design of experiments involving this compound.
Safety Precautions
While specific toxicity data for the ¹³C₂ labeled compound is not available, it should be handled with the same precautions as other organophosphorus compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Applications in Research and Development
The primary utility of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt lies in its application as an internal standard and a metabolic tracer.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of organophosphate metabolites in complex matrices.[12] The use of a stable isotope-labeled internal standard, such as O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[13]
Workflow for Quantitative Analysis:
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